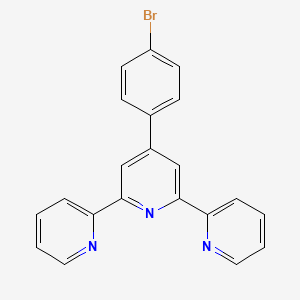

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Description

The exact mass of the compound 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPPHKMZOYPASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444563 | |

| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-76-9 | |

| Record name | 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89972-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine (CAS: 89972-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a versatile terpyridine ligand identified by the CAS number 89972-76-9. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications in materials science and coordination chemistry. Particular emphasis is placed on its role as a ligand in the formation of metal complexes with unique photophysical and electrochemical characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, materials science, and drug development, offering detailed experimental methodologies and a summary of key performance data.

Introduction

This compound, also known by its synonym 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, is a substituted terpyridine that has garnered significant interest within the scientific community. Its rigid, planar structure and tridentate coordinating ability make it an exceptional building block for the construction of well-defined supramolecular assemblies and metal complexes. The presence of a bromophenyl moiety at the 4'-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic and steric properties. This adaptability makes it a valuable precursor in the development of materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 89972-76-9 | [1][2] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1][2] |

| Molecular Weight | 388.26 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 162 °C | [1] |

| Boiling Point (Predicted) | 512.7 ± 45.0 °C | [1] |

| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.54 ± 0.22 | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a one-pot or a two-step condensation reaction. The two-step approach, a modification of the Kröhnke synthesis, generally provides higher yields.[3]

Two-Step Aldol Condensation (Kröhnke Synthesis)

This method involves the initial formation of an α,β-unsaturated ketone (a chalcone analog), which then undergoes a cyclization reaction to form the desired terpyridine.

Experimental Protocol:

Step 1: Synthesis of (2E)-1-(pyridin-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (Azachalcone Intermediate)

-

Dissolve 4-bromobenzaldehyde in a suitable solvent such as methanol.

-

Add a solution of 2-acetylpyridine to the mixture.

-

Introduce a base, typically aqueous sodium hydroxide, to catalyze the aldol condensation.

-

Stir the reaction mixture at room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent like ethanol, and dry under vacuum.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

-

Prepare N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine in pyridine.

-

In a round-bottom flask, combine the azachalcone intermediate from Step 1, N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide, and a large excess of ammonium acetate.

-

Add a suitable solvent, such as methanol or ethanol, and reflux the mixture for several hours.

-

Upon cooling, the product will precipitate.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound.

Caption: Synthetic workflow for this compound and its application.

Applications in Coordination Chemistry and Materials Science

This compound serves as a versatile ligand for a wide range of metal ions, forming stable complexes with interesting photophysical and electrochemical properties.

Metal Complexes and Their Properties

This ligand readily forms complexes with transition metals such as ruthenium(II), copper(II), iron(II), and zinc(II). The resulting complexes often exhibit intense absorption bands in the visible region and can be luminescent.

Ruthenium(II) Complexes: Ruthenium(II) complexes of this ligand have been extensively studied for their potential use in dye-sensitized solar cells and as photosensitizers.[5][6] The electronic properties of these complexes can be tuned by modifying the ancillary ligands or by further functionalization of the bromophenyl group.

Copper(II) Complexes: The coordination of this compound to copper(II) results in complexes with interesting structural features. For instance, a five-coordinated square-pyramidal geometry has been observed, with the complex exhibiting supramolecular interactions such as halogen-halogen bonding.[1][2]

Quantitative Data on a Representative Copper(II) Complex:

| Parameter | Value | Reference(s) |

| Complex | [Cu(C₂₁H₁₄BrN₃)Cl(CF₃SO₃)] | [1] |

| Coordination Geometry | Square-pyramidal | [1] |

| Cu-N (central) bond length | 1.9345 (15) Å | [1][2] |

| Cu-N (peripheral) bond length (mean) | 2.032 (2) Å | [1][2] |

| Dihedral angle (central/peripheral pyridine) | 6.4 (1)° and 3.7 (1)° | [1] |

Functionalization and Application Pathway

The bromophenyl group on the terpyridine core is a key feature that allows for further chemical modifications, expanding the range of applications. This functionalization pathway is depicted in the diagram below.

Caption: Pathway for the functionalization and application of the core molecule.

Conclusion

This compound is a fundamentally important building block in modern chemistry. Its straightforward synthesis and the versatility offered by the bromophenyl group make it an attractive platform for the development of new materials with tailored properties. The extensive research into its coordination chemistry has already demonstrated its potential in various applications, and it is expected that further investigations will continue to uncover new and exciting uses for this compound and its derivatives. This guide serves as a foundational resource for researchers looking to explore the rich chemistry of this versatile terpyridine ligand.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Supramolecular interactions in a copper(II) 4'-(4-bromophenyl)-2,2':6',2''-terpyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis and characterization of 4’-substituted-2,2’:6’,2”-terpyridine ruthenium (ll) complexes [diposit.ub.edu]

A Comprehensive Technical Guide to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a versatile heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and supramolecular chemistry. Its rigid, tridentate nitrogen donor framework makes it an exceptional ligand for a wide array of metal ions, leading to the formation of stable and functional metal complexes. The presence of a bromophenyl substituent at the 4'-position provides a convenient handle for further synthetic modifications through various cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties. This technical guide provides an in-depth overview of the core chemical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, including its synthesis, and spectroscopic and physical characteristics, supported by detailed experimental protocols and data presented in a clear, accessible format.

Chemical Properties and Data

The fundamental chemical and physical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₁₄BrN₃ | [1] |

| Molecular Weight | 388.27 g/mol | [2] |

| CAS Number | 89972-76-9 | [2] |

| Appearance | White to light yellow solid/powder | [3] |

| Melting Point | 162 °C | [2] |

| Solubility | Soluble in DMSO, partially soluble in chlorinated solvents. | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.74 (s, 2H, H3', H5'), 8.73 (d, 2H, H6, H6''), 8.68 (d, 2H, H3, H3''), 7.87 (t, 2H, H4, H4''), 7.82 (d, 2H, Ar-H), 7.34 (t, 2H, H5, H5''), 7.31 (d, 2H, Ar-H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.8, 156.3, 150.6, 149.5, 139.5, 137.3, 135.9, 130.1, 127.6, 124.2, 121.8, 119.0 | [5] |

| UV-Vis (Methanol) | λmax: Not explicitly stated for the free ligand in provided results, but derivatives show strong absorptions between 250-350 nm. | [1][6] |

| Fluorescence | The free ligand is fluorescent, though detailed quantum yield and lifetime data are more commonly reported for its derivatives and metal complexes. | [7] |

Note: NMR assignments are based on typical spectra and may require 2D NMR for definitive confirmation.

Experimental Protocols

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Two-Step Aldol Condensation and Kröhnke-type Reaction[5][9]

This is a high-yield, two-step process involving the initial formation of a chalcone intermediate.

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Azachalcone Intermediate)

-

Dissolve 4-bromobenzaldehyde (3.70 g, 20.0 mmol) in 45 mL of methanol.

-

Add 15 mL of a 1 M sodium hydroxide solution to the methanol solution.

-

To this stirred solution, add 2-acetylpyridine (2.56 g, 21.1 mmol).

-

Continue stirring the reaction mixture for 30 minutes at room temperature.

-

Collect the resulting precipitate by filtration.

-

Dissolve the precipitate in dichloromethane (CH₂Cl₂), wash with water, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the azachalcone intermediate.

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

-

Prepare N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine in pyridine.

-

In a round-bottom flask, combine the azachalcone from Step 1 (0.58 g, 2.0 mmol), N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (0.62 g, 2.0 mmol), and ammonium acetate.

-

Reflux the mixture in a suitable solvent such as ethanol.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., hexanes-CH₂Cl₂) to obtain the final product as a light yellow solid.

Protocol 2: One-Pot Kröhnke Synthesis[9][10]

This method offers a more streamlined approach to the synthesis.

-

In a round-bottom flask, combine 2-acetylpyridine (2 equivalents), 4-bromobenzaldehyde (1 equivalent), and a base such as potassium hydroxide or sodium hydroxide in ethanol.

-

Add a source of ammonia, typically a concentrated aqueous solution of ammonium acetate or aqueous ammonia.

-

Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with water and a cold solvent like ethanol to remove impurities.

-

The crude product can be further purified by recrystallization.

Visualized Synthetic Workflow

The following diagram illustrates the general workflow for the two-step synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Caption: Two-step synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Structure-Property Relationship

The chemical structure of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine directly influences its properties and applications.

Caption: Key structure-property relationships of the target molecule.

Conclusion

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine stands out as a pivotal building block in contemporary chemistry. Its well-defined structure, coupled with the reactivity of the bromophenyl group, offers a robust platform for the design and synthesis of novel functional materials and catalysts. The detailed chemical properties and experimental protocols provided in this guide aim to facilitate further research and application of this versatile compound in various scientific and developmental endeavors.

References

- 1. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. H37778.06 [thermofisher.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. scispace.com [scispace.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Molecular Weight of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, with a primary focus on its molecular weight. The information is presented to be a readily accessible reference for research and development applications.

Chemical Identity and Molecular Formula

This compound is a terpyridine derivative. Its structure consists of a central pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups, and at the 4 position with a 4-bromophenyl group. Based on this structure, the molecular formula is determined to be C₂₁H₁₅BrN₃.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

Calculation

The molecular weight is calculated using the atomic masses of Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N).

-

Formula: C₂₁H₁₅BrN₃

-

Atomic Mass of Carbon: ~12.011 amu

-

Atomic Mass of Hydrogen: ~1.008 amu

-

Atomic Mass of Bromine: ~79.904 amu

-

Atomic Mass of Nitrogen: ~14.007 amu

Calculation: (21 × 12.011) + (15 × 1.008) + (1 × 79.904) + (3 × 14.007) = 389.28 g/mol

Data Summary

For clarity and comparative purposes, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₅BrN₃ |

| Average Molecular Mass | 389.28 g/mol |

| Monoisotopic Mass | 388.05276 g/mol |

Logical Relationship of Components

The following diagram illustrates the logical breakdown of the chemical name into its constituent structural components, which collectively determine the overall molecular formula and weight.

A Comprehensive Technical Guide to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, a key intermediate in supramolecular chemistry and materials science, and a ligand for medically relevant metal complexes. This document details its nomenclature, synthesis, and physicochemical properties, with a focus on experimental protocols and quantitative data. Furthermore, it explores the applications of its metal complexes in cancer therapy, including their impact on cellular signaling pathways.

Chemical Identity and Nomenclature

The compound 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a substituted terpyridine, a tridentate heterocyclic ligand.

| Identifier | Value |

| Common Name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine |

| IUPAC Name | 4-(4-bromophenyl)-2,6-di(pyridin-2-yl)pyridine[1] |

| CAS Number | 89972-76-9[1] |

| Molecular Formula | C₂₁H₁₄BrN₃[1] |

| Molecular Weight | 388.26 g/mol |

| Synonyms | 4'-(4-Bromophenyl)-α,α',α''-tripyridyl |

Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is most commonly achieved via the Kröhnke synthesis or a two-step aldol condensation.

Kröhnke Synthesis Method

A large-scale synthesis has been developed using the Kröhnke procedure, which provides an overall yield of 55%.[1] This two-step method is advantageous for producing large batches of the compound in analytically pure form through simple recrystallization.[1]

Experimental Protocol:

The synthesis involves the reaction of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine with N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide.[1]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine A detailed protocol for the synthesis of the precursor, 4-Bromo-2'-azachalcone, is provided by Korall et al. (1997).[2] 4-Bromobenzaldehyde (20.0 mmol) is dissolved in 45 ml of methanol and 15 ml of 1 M NaOH.[2] To this solution, 2-acetylpyridine (21.1 mmol) is added, and the mixture is stirred for 30 minutes.[2] The resulting precipitate is filtered, dissolved in dichloromethane, and washed with water.[2] The organic layer is dried over sodium sulfate, filtered, and evaporated.[2] The crude product is recrystallized from methanol to yield the azachalcone intermediate.[2]

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine The intermediate from Step 1 is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of ammonium acetate, which acts as both a base and a ring-closing agent.[2][3]

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a key intermediate in the development of functional materials and supramolecular chemistry.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, is a highly functionalized pyridine derivative. Its structural motif is of significant interest due to its applications as a ligand in coordination chemistry and as a building block for electroluminescent materials.[1] The synthesis of this compound is typically achieved through the Kröhnke pyridine synthesis, a versatile and widely used method for creating substituted pyridines.[2][3][4]

Synthetic Approach: The Kröhnke Pyridine Synthesis

The most common and efficient method for synthesizing this compound is the Kröhnke pyridine synthesis.[2][3] This reaction involves the condensation of an α,β-unsaturated ketone with an α-pyridinium methyl ketone salt in the presence of a nitrogen source, typically ammonium acetate.[2][3][4] The synthesis can be performed as a one-pot reaction or a multi-step procedure.

The multi-step approach often provides higher yields by first isolating the intermediate chalcone.[5][6] This intermediate is then reacted with the pyridinium salt to form the final product. One-pot syntheses, while more streamlined, can sometimes result in lower yields due to the formation of by-products.[5]

Reaction Scheme:

The overall reaction for the synthesis of this compound involves the reaction of 2-acetylpyridine and 4-bromobenzaldehyde.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₄BrN₃ | [7] |

| Molecular Weight | 388.26 g/mol | [7] |

| Appearance | Colorless crystals | [1] |

| Yield (One-Pot) | ~20% | [5][6] |

| Yield (Multi-Step) | 55-64% | [5][6] |

| Melting Point | >200 °C | [8] |

| ¹H NMR (CDCl₃, δ ppm) | 7.35-8.75 (m, 14H) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | 118.6, 121.4, 123.5, 124.0, 128.9, 132.1, 137.0, 137.5, 149.1, 149.2, 156.0, 156.1 | [5] |

Experimental Protocols

The following are detailed experimental protocols for both the one-pot and multi-step synthesis of this compound.

1. Multi-Step Synthesis (Higher Yield)

This protocol is adapted from procedures that report higher yields.[5][6]

Step 1: Synthesis of 1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 4-bromobenzaldehyde (20.0 mmol) in methanol (45 mL) and 1 M NaOH (15 mL).

-

Add 2-acetylpyridine (21.1 mmol) to the solution and stir the reaction mixture for 30 minutes.

-

Filter the resulting precipitate, dissolve it in dichloromethane (CH₂Cl₂), and wash with water.

-

Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the chalcone.

Step 2: Synthesis of N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide

-

React 2-acetylpyridine with iodine and pyridine to generate the α-pyridinium acyl ketone salt.[2]

Step 3: Synthesis of this compound

-

React the chalcone intermediate from Step 1 with the N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide from Step 2.

-

Use ammonium acetate as both a base and a ring-closing agent.[5]

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[3]

2. One-Pot Synthesis

This protocol is a simplified procedure, though it may result in a lower yield.[5][6]

-

Combine 2-acetylpyridine (2 equivalents), 4-bromobenzaldehyde (1 equivalent), and ammonium acetate.

-

Heat the mixture in a suitable solvent, such as acetamide, at 180 °C.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is well-established, with the Kröhnke pyridine synthesis being the method of choice. Researchers can select between a higher-yielding multi-step process or a more direct one-pot synthesis depending on the desired outcome and available resources. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis and characterization of this important chemical compound for a variety of research and development applications.

References

- 1. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile tridentate ligand, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. This compound is of significant interest in coordination chemistry, materials science, and drug development due to its ability to form stable complexes with a variety of metal ions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics, along with the experimental protocols for these analyses.

Quantitative Spectral Data

The spectral data for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in solution. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.74 | s | - | H-3', H-5' |

| 8.73 | ddd | 4.7, 1.8, 0.9 | H-6, H-6'' |

| 8.68 | d | 8.0 | H-3, H-3'' |

| 7.87 | td | 7.7, 1.8 | H-4, H-4'' |

| 7.82 | d | 8.5 | H-2'', H-6''' (Bromophenyl) |

| 7.66 | d | 8.5 | H-3'', H-5''' (Bromophenyl) |

| 7.34 | ddd | 7.5, 4.8, 1.2 | H-5, H-5'' |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

| Chemical Shift (δ, ppm) | Assignment |

| 156.3 | C-2, C-2'' |

| 155.9 | C-6, C-6'' |

| 149.9 | C-4' |

| 149.2 | C-2', C-6' |

| 138.7 | C-1''' (Bromophenyl) |

| 136.9 | C-4, C-4'' |

| 132.2 | C-3''', C-5''' (Bromophenyl) |

| 128.8 | C-2''', C-6''' (Bromophenyl) |

| 123.9 | C-5, C-5'' |

| 123.0 | C-4''' (Bromophenyl) |

| 121.4 | C-3, C-3'' |

| 118.7 | C-3', C-5' |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within the molecule. The characteristic IR absorption bands for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are listed below.

Table 3: FTIR Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3051 | weak | Aromatic C-H stretch |

| 1583 | strong | C=N/C=C stretching (pyridine rings) |

| 1567 | medium | C=C stretching (aromatic rings) |

| 1535 | medium | C=C stretching (aromatic rings) |

| 1468 | medium | Aromatic ring vibration |

| 1382 | medium | C-H bending |

| 1058 | strong | C-H in-plane bending |

| 1024 | very strong | Aromatic C-H in-plane bending |

| 839 | weak | C-H out-of-plane bending |

| 794 | strong | C-H out-of-plane bending |

| 774 | medium | C-H out-of-plane bending |

| 669 | medium | Ring deformation |

| 575 | strong | C-Br stretch |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λmax) for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are detailed below.

Table 4: UV-Vis Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| ~255 | Not reported | Methanol | π → π* transition |

| ~285 | Not reported | Methanol | π → π* transition |

| ~314 | Not reported | Acetonitrile | π → π* transition |

Note: The UV-Vis spectrum of terpyridine derivatives is characterized by intense π → π transitions. The exact positions and intensities of the absorption bands can be influenced by the solvent and substitution on the terpyridine core.*

Experimental Protocols

The following sections describe the general methodologies for the spectroscopic characterization of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

-

¹³C NMR: The spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol or acetonitrile). This stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1 to 1.0.

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-500 nm.

Visualization of Experimental Workflow

The logical flow of the spectroscopic characterization of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is depicted in the following diagram.

Luminescent Properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the luminescent properties of the core compound 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. Terpyridine derivatives are a significant class of compounds in medicinal chemistry and materials science due to their unique photophysical properties and strong metal-coordinating capabilities.[1] This document details the synthesis, characterization, and photoluminescent characteristics of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, serving as a comprehensive resource for researchers in drug development and materials science. The methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis.

Introduction

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions.[1] The resulting metallo-supramolecular structures have applications in catalysis, light-harvesting devices, and as therapeutic agents. The compound 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is a particularly versatile building block. The bromo-substituent offers a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties. Understanding the intrinsic luminescent properties of this core molecule is crucial for designing novel materials and therapeutics with desired optical characteristics.

Synthesis and Characterization

The synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine can be achieved through several methods, with the Kröhnke reaction being a widely employed and efficient approach.[2][3] Alternative methods, such as aldol condensation, have also been reported to produce the compound in high yields.[1][4]

Synthetic Protocols

2.1.1. One-Pot Kröhnke Synthesis

A streamlined and efficient method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines is the one-pot Kröhnke reaction.[1][3]

-

Reactants: 2-acetylpyridine, 4-bromobenzaldehyde, a base (e.g., potassium hydroxide), and an ammonia source (e.g., ammonium acetate or aqueous ammonia).[1][3]

-

Procedure: Two equivalents of 2-acetylpyridine and one equivalent of 4-bromobenzaldehyde are combined in a suitable solvent, such as methanol. A base is added, followed by the ammonia source. The mixture is typically refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration.[3]

-

Yield: This method is known for its operational simplicity and often provides high yields of the desired terpyridine.[3]

2.1.2. Two-Step Aldol Condensation

An alternative high-yield synthesis involves a two-step aldol condensation.[1][4]

-

Step 1: Synthesis of the intermediate azachalcone. 4-bromobenzaldehyde is reacted with 2-acetylpyridine in the presence of a base like sodium hydroxide in methanol. The resulting precipitate, 4-bromo-2'-azachalcone, is isolated.[4]

-

Step 2: Ring closure. The isolated azachalcone is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared from 2-acetylpyridine) using ammonium acetate as both a base and a ring-closing agent.[1][4]

-

Yield: This method has been reported to achieve high yields of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[1]

Characterization Data

The structural confirmation of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is typically achieved through a combination of spectroscopic techniques.

| Technique | Observed Characteristics |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the pyridine and phenyl protons. |

| ¹³C NMR | The carbon NMR spectrum confirms the number and types of carbon atoms in the molecule.[2] |

| Mass Spectrometry | The molecular weight is confirmed by mass spectrometry, with the isotopic pattern of bromine being a key indicator. |

| FT-IR | The infrared spectrum shows characteristic vibrational bands for the aromatic rings. |

| UV-Vis Spectroscopy | The UV-Vis absorption spectrum in solution typically exhibits intense π-π* transitions in the ultraviolet region. |

| Single-Crystal X-ray Diffraction | The precise molecular structure, including bond lengths and angles, can be determined by single-crystal X-ray diffraction.[2] |

Luminescent Properties

While much of the research focuses on the luminescence of metal complexes of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, the ligand itself exhibits intrinsic fluorescence. The photophysical properties of 4'-aryl-terpyridines are strongly influenced by the nature of the substituent on the phenyl ring.

Photophysical Data

Quantitative data on the luminescent properties of the standalone 4'-(4-bromophenyl)-2,2':6',2''-terpyridine are not extensively reported in the literature. However, studies on closely related 4'-phenyl-2,2':6',2''-terpyridine derivatives provide valuable insights. For instance, 4'-phenyl-terpyridine exhibits a fluorescence quantum yield of up to 0.64 in cyclohexane.[5] The introduction of different substituents on the phenyl ring can significantly tune the emission properties.[5]

The fluorescence lifetimes of 4'-aryl-substituted terpyridines are typically in the range of 1-5 nanoseconds in solution.[6] The emission spectra of some derivatives show a large red-shift with increasing solvent polarity, indicating the involvement of an intramolecular charge transfer (ICT) state.[6]

| Photophysical Parameter | 4'-(Aryl)-2,2':6',2''-terpyridines (Comparative Data) |

| Absorption Maxima (λ_abs) | Typically in the UV region, associated with π-π* transitions. |

| Emission Maxima (λ_em) | Varies with the aryl substituent and solvent polarity. |

| Fluorescence Quantum Yield (Φ_F) | Can be significant, with values up to 0.64 reported for 4'-phenyl-terpyridine in non-polar solvents.[5] |

| Fluorescence Lifetime (τ_F) | Generally in the range of 1-5 ns in solution.[6] |

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Solutions of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine are prepared in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, DMSO) at a concentration that provides an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measurement:

-

The UV-Vis absorption spectrum is recorded to determine the absorption maxima (λ_abs).

-

The fluorescence emission spectrum is recorded by exciting the sample at a wavelength corresponding to one of the absorption maxima.

-

The excitation spectrum is recorded by monitoring the emission at the wavelength of maximum fluorescence intensity while scanning the excitation wavelength.

-

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F) can be determined using a well-characterized standard with a known quantum yield.

-

Standard Selection: A standard with an absorption profile similar to the sample and a known, stable quantum yield should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.

-

Measure the fluorescence emission spectra for each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Visualizations

Synthetic Workflow

Caption: General Synthetic Workflow.

Metal Coordination and Luminescence

Caption: Metal Coordination and Luminescence.

Applications in Drug Development and Research

The unique properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its derivatives make them valuable in several research and development areas:

-

Bio-imaging: The luminescent properties of their metal complexes can be exploited for developing probes for cellular imaging.

-

Sensors: The sensitivity of their fluorescence to the local environment and the presence of metal ions allows for their use in chemical sensors.

-

Therapeutics: Metal complexes of terpyridines have been investigated for their anticancer properties. The ability to functionalize the 4'-position allows for the attachment of targeting moieties or other therapeutic agents.

-

Materials Science: This compound is a key building block for creating photoactive and electroactive polymers and supramolecular assemblies.[1]

Conclusion

4'-(4-bromophenyl)-2,2':6',2''-terpyridine is a versatile compound with interesting, though not extensively quantified, intrinsic luminescent properties. Its true potential is realized upon coordination with metal ions, which significantly modulates its photophysical characteristics. The synthetic accessibility and the presence of a reactive handle for further modification make it a valuable platform for the design of novel luminescent materials and therapeutic agents. Further research into the detailed photophysics of the standalone ligand would be beneficial for a more fundamental understanding and rational design of its applications.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine derivatives

An In-depth Technical Guide to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine Derivatives for Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key intermediate, and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their potential mechanisms of action.

Physicochemical and Spectroscopic Data

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine serves as the foundational core for this class of derivatives. Its essential properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |

| Molecular Weight | 388.3 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| CAS Number | 89972-76-9 | [1] |

| ¹H NMR (CDCl₃) | δ 8.74 (s, 2H), 8.73 (d, 2H), 8.68 (d, 2H), 7.87 (t, 2H), 7.82 (d, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 156.8, 156.3, 150.6, 149.5, 139.5, 137.3, 135.9, 130.1, 127.6, 124.2 | [3] |

Synthesis and Experimental Protocols

The synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its derivatives is most effectively achieved via the Kröhnke reaction. This method offers high yields and scalability.[4][5]

Kröhnke Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This two-step procedure provides a reliable and high-yield pathway to the target compound.[3][5]

-

Reagents: 4-Bromobenzaldehyde (20.0 mmol), 2-Acetylpyridine (21.1 mmol), Methanol (45 ml), 1 M Sodium Hydroxide (15 ml).

-

Procedure:

-

Dissolve 4-bromobenzaldehyde in a mixture of methanol and 1 M NaOH.

-

Add 2-acetylpyridine to the solution and stir the reaction mixture for 30 minutes at room temperature.

-

A precipitate will form. Collect the solid by filtration.

-

Dissolve the precipitate in dichloromethane (CH₂Cl₂) and wash once with water.

-

Dry the organic layer with sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the intermediate azachalcone.

-

-

Reagents: 4-Bromo-2'-azachalcone (from Step 1), N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared separately from 2-acetylpyridine), Ammonium acetate, Acetic acid.

-

Procedure:

-

Combine the intermediate azachalcone and N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in a flask.

-

Add ammonium acetate and acetic acid. Ammonium acetate serves as both a base and the nitrogen source for the central pyridine ring closure.[3][4]

-

Reflux the mixture for 2 hours.

-

After cooling, the crude product is typically purified by recrystallization.

-

This method can be scaled up to produce large batches (up to 100 g) with an overall yield of approximately 55-64%.[5]

-

Synthesis Workflow Diagram

The following diagram illustrates the Kröhnke reaction workflow for the synthesis of the terpyridine core.

Biological Activity and Potential Mechanisms of Action

Derivatives of 4'-phenyl-2,2':6',2''-terpyridine have demonstrated significant potential as anticancer agents.[6] Their biological activity is believed to stem from multiple mechanisms, including the inhibition of key signaling pathways and the disruption of cellular redox balance.

Anticancer Activity

Studies have shown that these compounds exhibit potent cytotoxic effects against various cancer cell lines. A lipophilic derivative, 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2''-terpyridine, displayed remarkable activity against the MCF-7 breast cancer cell line.[7]

| Compound | Cell Line | IC₅₀ Value | Reference |

| 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2''-terpyridine (Ligand L) | MCF-7 (Breast) | 40 nM | [7] |

| Pyrazolo[3,4-b]pyridine derivative 9a | Hela (Cervical) | 2.59 µM | [8] |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 (Breast) | 4.66 µM | [8] |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon) | 1.98 µM | [8] |

Proposed Signaling Pathway Inhibition

The anticancer effects of pyridine-based compounds are often attributed to their ability to inhibit protein kinases crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and kinases in the PI3K/Akt pathway.[6][9]

VEGF-A binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis, a critical process for tumor growth.[10][11] may inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and is often hyperactivated in cancer.[12][13] It is a key downstream effector of VEGFR-2. By inhibiting upstream signals or potentially the PI3K enzyme directly, these derivatives can suppress pro-survival signals and induce apoptosis.

Disruption of Cellular Redox Homeostasis

Cancer cells exist in a state of chronic oxidative stress and are thus highly dependent on antioxidant systems to survive.[6] Terpyridine derivatives have been shown to generate reactive oxygen species (ROS), which can overwhelm the cancer cell's antioxidant capacity, leading to oxidative damage and apoptosis.[7]

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of these derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard chemotherapeutic drug, e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their straightforward synthesis, coupled with potent biological activity against multiple cancer cell lines, makes them attractive candidates for further investigation. The proposed mechanisms of action—inhibition of critical pro-survival signaling pathways like VEGFR-2 and PI3K/Akt, and the induction of cell death via oxidative stress—provide a solid foundation for future drug design and optimization efforts. This guide provides the essential data and protocols for researchers to advance the exploration of these valuable chemical entities.

References

- 1. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-(4-Bromophenyl)-2,2':6',2″-terpyridine, 97% 5 g | Request for Quote [thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

Physical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

An In-depth Technical Guide to the Physical Properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the characteristics and synthesis of this compound.

Chemical and Physical Properties

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a solid, crystalline compound that typically appears as a white to light yellow powder.[1][2][3] It is a key building block in supramolecular chemistry and for the synthesis of metal complexes used in various applications, including photosensitizers and rigid-rod type molecular architectures.[4][5] The compound is noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[2][6] While it has poor solubility in many common organic solvents, its solubility is highest in dimethyl sulfoxide (DMSO).[5]

Table 1: General and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89972-76-9 | [1][2][7] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1][7] |

| Molecular Weight | 388.27 g/mol | [2][3][8] |

| Appearance | White to light yellow powder/crystal | [1][2][3] |

| Melting Point | 162 °C | [1][2][3] |

| 143-145 °C | [8] | |

| Boiling Point (Predicted) | 512.7 ± 45.0 °C | [1] |

| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [1] |

| Purity | ≥97.0% (HPLC) |[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Table 2: Spectroscopic Data

| Technique | Data Highlights |

|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 8.74 (s, 2H), 8.73 (d, 2H), 8.68 (d, 1H), 7.87 (t, 2H), 7.82 (m, 2H), 7.34 (t, 2H), 7.31 (m, 2H).[4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.01, 155.98, 149.2, 149.1, 138.7, 136.9, 132.7, 127.2, 123.9, 122.8, 121.3, 118.6.[9] |

| UV-Vis | Spectra available in spectral databases.[7] |

| FTIR (KBr Wafer) | Spectra available in spectral databases.[7] |

Crystal Structure

While the crystal structure of the title compound itself is not detailed in the provided results, the structure of a closely related derivative, 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridine, reveals key conformational features of the terpyridine core.[10] The terpyridine group adopts an all-transoid conformation and is largely planar.[10] The dihedral angles between the central pyridine ring and the two outer pyridine rings are minimal, measured at 3.87 (5)° and 1.98 (5)°.[10] This planarity is a significant feature for its application in forming structured metal complexes.

Experimental Protocols

High-Yield Synthesis via Two-Step Aldol Condensation

An improved, high-yield synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been developed to overcome the low yields of earlier one-pot methods.[4][5] This two-step procedure, based on the Kröhnke condensation, can increase the total yield from around 20% to over 60%.[4][5]

Step 1: Synthesis of the Intermediate Azachalcone (2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine)

-

Procedure: The synthesis involves an aldol condensation reaction between 2-acetylpyridine and 4-bromobenzaldehyde.[4] This intermediate, an azachalcone, is isolated before proceeding to the next step.[4][11]

Step 2: Ring Closure to Form the Terpyridine

-

Reactants: The isolated azachalcone from Step 1 and N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide.[4][5]

-

Reagents: Ammonium acetate serves as both a base and a ring closure agent.[4][12]

-

Procedure: The intermediate azachalcone is reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of ammonium acetate.[4][11] This reaction sequence avoids the formation of polycondensation by-products that are common in one-step syntheses.[4] The final product can be purified by recrystallization, making this method suitable for large-scale preparations (up to 100 g batches).[5]

Caption: High-yield two-step synthesis workflow.

Conclusion

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a well-characterized compound with defined physical and spectroscopic properties. Its synthesis has been optimized to allow for high-yield, large-scale production, facilitating its use in advanced materials and coordination chemistry research. The data and protocols summarized in this guide provide a solid foundation for scientists and researchers working with this versatile terpyridine derivative.

References

- 1. 4'-(4-BROMOPHENYL)-2,2':6',2''-TERPYRIDINE CAS#: 89972-76-9 [m.chemicalbook.com]

- 2. labproinc.com [labproinc.com]

- 3. 4'-(4-Bromophenyl)-2,2':6',2 -terpyridine 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. scispace.com [scispace.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | 89972-76-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, 99% 89972-76-9, India 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, 99% 89972-76-9 Manufacturers, China 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, 99% 89972-76-9 Suppliers [ottokemi.com]

- 9. rsc.org [rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. isca.me [isca.me]

Solubility Profile of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in various organic solvents. The information presented herein is intended to support research and development activities where this compound is utilized, particularly in the fields of coordination chemistry, materials science, and drug development. Due to the limited availability of precise quantitative solubility data in published literature, this guide summarizes the existing qualitative information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their specific applications.

Overview of Solubility

Understanding the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is crucial for its application in various scientific domains. Proper dissolution is often the first step in the synthesis of metal complexes, the formation of thin films, and the preparation of formulations for biological screening. The solubility of a compound is influenced by its molecular structure, the polarity of the solvent, and the temperature and pressure of the system.

Solubility Data

Currently, there is a scarcity of published quantitative solubility data for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in common organic solvents. The following table summarizes the available qualitative information from scientific literature and data from chemical suppliers.

| Solvent | Solubility Data | Data Type | Source |

| Organic Solvents (General) | A related by-product of the synthesis has poor solubility in most organic solvents, suggesting the target compound has better solubility. | Qualitative | [1] |

| Dimethyl Sulfoxide (DMSO) | A related, colored by-product of the synthesis exhibits its highest solubility in DMSO. | Qualitative | [1] |

| Chloroform | Terpyridine ligands and their metal complexes are reported to be readily soluble. | Qualitative | [2] |

| Acetonitrile | Terpyridine ligands and their metal complexes are reported to be readily soluble. | Qualitative | [2] |

It is important to note that while general terpyridine derivatives show good solubility in solvents like chloroform and acetonitrile, the specific solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine may vary. Therefore, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in an organic solvent of interest. This protocol is adapted from general procedures for solubility testing of organic compounds.[3][4][5][6][7]

Objective: To determine the saturation solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in a selected organic solvent at a specific temperature.

Materials:

-

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine (high purity)

-

Selected organic solvent(s) (e.g., DMSO, Chloroform, Acetonitrile, THF, Methanol, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine to a series of vials. The exact amount should be more than what is expected to dissolve. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). e. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: a. After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant from each vial using a pipette. b. Dilute the supernatant with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: a. Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. b. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: a. Calculate the concentration of the undiluted supernatant using the dilution factor. b. The resulting concentration is the solubility of the compound in the selected solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Caption: Experimental workflow for determining solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Kröhnke Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kröhnke pyridine synthesis is a powerful method for the preparation of substituted pyridines. This document provides detailed protocols for the synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, a key building block in supramolecular chemistry and materials science, via a two-step Kröhnke condensation. A one-pot method is also discussed, though it generally results in lower yields. The two-step approach involves the initial synthesis of an α,β-unsaturated ketone (a chalcone derivative) and a pyridinium salt, which then react to form the desired terpyridine.[1][2][3][4] This method offers higher yields and easier purification compared to the one-pot synthesis.[2][4]

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1a: Synthesis of (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (Azachalcone) 2-Acetylpyridine reacts with 4-bromobenzaldehyde in the presence of a base to form the corresponding azachalcone.

Step 1b: Synthesis of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide 2-Acetylpyridine is treated with iodine and pyridine to generate the pyridinium iodide salt.[2][3][4]

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine The azachalcone from Step 1a and the pyridinium salt from Step 1b are reacted with ammonium acetate to yield the final terpyridine product.[2][3][4]

Data Presentation

| Synthesis Step | Reactants | Product | Yield (%) | Reference(s) |

| One-pot Synthesis | 2-Acetylpyridine, 4-bromobenzaldehyde, Ammonium acetate | 4'-(4-bromophenyl)-2,2':6',2''-terpyridine | 20 | [2][4] |

| Two-step Synthesis (Overall) | 2-Acetylpyridine, 4-bromobenzaldehyde, Pyridine, Iodine, Ammonium acetate | 4'-(4-bromophenyl)-2,2':6',2''-terpyridine | 55 - 64 | [2][4] |

| Step 1a: Azachalcone formation | 2-Acetylpyridine, 4-bromobenzaldehyde | (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | High | [2][3][4] |

| Step 1b: Pyridinium salt formation | 2-Acetylpyridine, Pyridine, Iodine | N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide | High | [2][3][4] |

| Step 2: Terpyridine formation | (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide | 4'-(4-bromophenyl)-2,2':6',2''-terpyridine | ~64 | [2] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine [2][4]

Step 1a: Synthesis of (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (Azachalcone)

-

Materials:

-

2-Acetylpyridine

-

4-bromobenzaldehyde

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

-

Procedure:

-

Prepare a solution of 4-bromobenzaldehyde in methanol.

-

Prepare a solution of sodium hydroxide in methanol.

-

Cool the 4-bromobenzaldehyde solution in an ice bath.

-

Add 2-acetylpyridine to the cooled solution.

-

Slowly add the sodium hydroxide solution dropwise to the mixture while maintaining the temperature at 4°C.

-

Stir the reaction mixture for a specified time until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold methanol.

-

Dry the product under vacuum.

-

Step 1b: Synthesis of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide

-

Materials:

-

2-Acetylpyridine

-

Iodine

-

Pyridine

-

-

Procedure:

-

Dissolve 2-acetylpyridine in pyridine.

-

Slowly add iodine crystals to the solution with stirring at room temperature.

-

Stir the mixture until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a suitable solvent (e.g., acetone).

-

Dry the product under vacuum.

-

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

-

Materials:

-

(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (from Step 1a)

-

N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (from Step 1b)

-

Ammonium acetate

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine the azachalcone, the pyridinium iodide salt, and a large excess of ammonium acetate.

-

Add ethanol as the solvent.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[2][4] For large-scale batches, recrystallization is a simpler purification method than chromatography.[4]

-

Visualizations

Caption: Workflow for the two-step Kröhnke synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Caption: Logical relationship for the one-pot Kröhnke synthesis.

References

Application Notes and Protocols: Synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, also known as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. The synthesis is achieved through a high-yield, two-step process involving an initial base-catalyzed aldol condensation to form an intermediate chalcone, followed by a cyclization reaction. This method is superior to a one-pot synthesis, which often results in low yields due to the formation of polycondensation byproducts.[1][2][3] This terpyridine derivative is a valuable building block in supramolecular chemistry and materials science, particularly in the construction of metal complexes and rigid-rod type architectures.[2][3]

Introduction

4'-(Aryl)-2,2':6',2''-terpyridines are a significant class of tridentate ligands in coordination chemistry. The 4'-position is readily functionalized, allowing for the tuning of the electronic and photophysical properties of their corresponding metal complexes. The title compound, this compound, serves as a key precursor for further chemical modifications, such as cross-coupling reactions, enabling the development of complex molecular architectures for applications in areas like solar energy harvesting and molecular electronics.[1] The synthesis detailed herein follows an improved procedure that isolates a key intermediate to maximize the yield of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₄BrN₃ | PubChem[4] |

| Molecular Weight | 388.268 g/mol | Fisher Scientific[5] |

| Appearance | White to light yellow solid/powder/crystal | ChemicalBook[6] |

| Melting Point | 158-162 °C | Supporting Information, Royal Society of Chemistry |

| Boiling Point (Predicted) | 512.7±45.0 °C | ChemicalBook[6] |

| Density (Predicted) | 1.381±0.06 g/cm³ | ChemicalBook[6] |

| CAS Number | 89972-76-9 | PubChem[4] |

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow diagram below.

Overall Synthesis Workflow

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-2'-azachalcone (Intermediate)

This step involves a Claisen-Schmidt condensation between 2-acetylpyridine and 4-bromobenzaldehyde.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromobenzaldehyde | 185.02 | 3.70 g | 20.0 mmol |

| 2-Acetylpyridine | 121.14 | 2.56 g | 21.1 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 0.60 g | 15.0 mmol |

| Methanol (99.5%) | 32.04 | 45 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Protocol:

-

In a suitable reaction vessel, dissolve 3.70 g of 4-bromobenzaldehyde in 45 mL of methanol.

-

Add 15 mL of a 1 M NaOH solution (prepared by dissolving 0.60 g of NaOH in 15 mL of water) to the methanol solution.

-

To this stirred solution, add 2.56 g of 2-acetylpyridine.

-

Continue stirring the reaction mixture at room temperature for 30 minutes. A precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Dissolve the collected solid in dichloromethane (CH₂Cl₂) and wash the organic phase once with water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from methanol to yield 4-bromo-2'-azachalcone as a light yellow solid.

Expected Yield: Approximately 4.65 g (80.7%).

Step 2: Synthesis of this compound

This final step involves the reaction of the intermediate azachalcone with a pyridinium salt in the presence of ammonium acetate, which serves as both a base and a nitrogen source for the central pyridine ring.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2'-azachalcone | 289.13 | (Per protocol) | (Per protocol) |

| N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide | 326.13 | (Per protocol) | (Per protocol) |

| Ammonium Acetate | 77.08 | (Per protocol) | (Per protocol) |

| Ethanol | 46.07 | As needed | - |

Protocol:

A common procedure for this step is the Kröhnke synthesis. While specific molar ratios can be optimized, a general approach is as follows:

-

Combine the intermediate 4-bromo-2'-azachalcone, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, and a molar excess of ammonium acetate in ethanol.

-

Reflux the reaction mixture for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield the final product as a white or off-white crystalline solid.[2]

Overall Yield: A two-step overall yield of approximately 55-64% has been reported for this synthetic approach.[2]

Characterization Data

This compound

| Analysis | Data |